2-AMINO-1-PHENYL-BUTANOL

Catalog No.
S661464
CAS No.
5897-76-7
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-AMINO-1-PHENYL-BUTANOL

CAS Number

5897-76-7

Product Name

2-AMINO-1-PHENYL-BUTANOL

IUPAC Name

2-amino-1-phenylbutan-1-ol

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9-10,12H,2,11H2,1H3

InChI Key

UOZNVPFVNBRISY-UHFFFAOYSA-N

SMILES

CCC(C(C1=CC=CC=C1)O)N

Canonical SMILES

CCC(C(C1=CC=CC=C1)O)N

The exact mass of the compound alpha-(alpha-Aminopropyl)benzyl alcohol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41764. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-1-phenyl-butanol (CAS 5897-76-7) is a vicinal amino alcohol characterized by an alpha-ethyl group and a beta-phenyl ring . It serves as a critical chiral building block and synthetic intermediate in the production of specialized oxazoline ligands, asymmetric catalysts, and pharmaceutical derivatives [1]. With a calculated LogP of 2.15 and a boiling point of 302.4 °C, it offers distinct solubility and thermal processability characteristics compared to its lower homologs . In procurement and material selection, this compound is prioritized when the specific steric bulk of an ethyl group is required to tune the enantioselectivity of chiral auxiliaries, or when synthesizing exact 4-ethyl-substituted oxazoline pharmacophores [1].

Attempting to substitute 2-amino-1-phenyl-butanol with more common amino alcohols, such as norephedrine (which possesses a methyl group) or phenylglycinol (which lacks an alpha-alkyl group entirely), fundamentally alters the steric environment of downstream products [1]. In asymmetric catalysis, replacing the alpha-ethyl group with a methyl group reduces the steric shielding of the resulting oxazoline ligand, which can lead to a measurable drop in enantiomeric excess (ee) during metal-catalyzed transformations. Furthermore, in pharmaceutical synthesis, substituting this precursor prevents the formation of 4-ethyl-5-aryloxazolines, forcing the synthesis toward 4-methyl analogs which possess divergent central nervous system (CNS) binding affinities and pharmacokinetic profiles [1].

Enhanced Lipophilicity for Homogeneous Catalyst Solubility

The alpha-ethyl substitution on 2-amino-1-phenyl-butanol increases its lipophilicity compared to its lower homolog, norephedrine (2-amino-1-phenyl-1-propanol). Quantitative data shows that 2-amino-1-phenyl-butanol has a calculated LogP of 2.15 , whereas norephedrine exhibits a lower LogP (approx. 1.2). This nearly one-log-unit increase translates to enhanced solubility in non-polar organic solvents (such as toluene and dichloromethane) during the synthesis of homogeneous chiral catalysts, reducing the need for polar co-solvents that can disrupt metal-ligand coordination.

Evidence DimensionPartition Coefficient (LogP)
Target Compound DataLogP = 2.15
Comparator Or BaselineNorephedrine (LogP ~ 1.2)
Quantified Difference~0.95 log units higher lipophilicity
ConditionsCalculated octanol-water partition coefficient

Higher lipophilicity ensures better solubility and handling when synthesizing lipophilic chiral ligands for homogeneous transition-metal catalysis.

Direct Precursor for 4-Ethyl-5-Phenyloxazoline Synthesis

In the synthesis of 2-amino-5-aryloxazoline CNS agents, the choice of the starting amino alcohol strictly dictates the substitution at the 4-position of the oxazoline ring. According to US Patent 3161650A, reacting 2-amino-1-phenyl-butanol with cyanogen bromide yields 2-amino-4-ethyl-5-phenyloxazoline [1]. In contrast, using the baseline substitute 2-amino-1-phenyl-1-propanol (norephedrine) yields the 4-methyl analog (2-amino-4-methyl-5-phenyloxazoline) [1]. The ethyl substitution is structurally critical for modifying the steric profile and receptor binding affinity of the resulting compositions.

Evidence DimensionOxazoline C4-Substitution
Target Compound DataYields 4-ethyl-5-phenyloxazoline
Comparator Or BaselineNorephedrine yields 4-methyl-5-phenyloxazoline
Quantified DifferenceAddition of one methylene unit at the critical C4 stereocenter
ConditionsCyclization via cyanogen bromide and sodium acetate in methanol

Procurement of this exact ethyl-substituted amino alcohol is non-negotiable for synthesizing 4-ethyl oxazoline derivatives, as lower homologs cannot produce this specific pharmacophore.

Diagnostic Specificity in Forensic Toxicology Workflows

In forensic and clinical toxicology, 2-amino-1-phenyl-butanol serves as an essential analytical reference standard because it is the specific free excreted metabolite of alpha-ethyl synthetic cathinones (such as buphedrone and alpha-PBP) [1]. Chromatographic profiling demonstrates that 2-amino-1-phenyl-butanol elutes at specific retention indices (RI 1373 and 1383 for TFA derivatives), clearly distinguishing it from norephedrine (RI 1318), which is the metabolite for alpha-methyl cathinones [1].

Evidence DimensionChromatographic Retention Index (TFA derivative)
Target Compound DataRI 1373 and 1383 (diastereomers)
Comparator Or BaselineNorephedrine (RI 1318)
Quantified DifferenceBaseline resolution of >50 RI units
ConditionsGas chromatography of TFA-derivatized free metabolites in human urine

Forensic laboratories must procure this exact compound to calibrate instruments for detecting buphedrone abuse, as generic ephedrine analogs will result in false negatives.

Synthesis of Chiral Oxazoline Ligands

Ideal for developing bis(oxazoline) (BOX) or phosphino-oxazoline (PHOX) ligands where the steric bulk of an ethyl group at the 4-position is required to optimize enantiomeric excess in asymmetric metal catalysis [1].

Pharmaceutical Intermediate Manufacturing

Essential starting material for the cyclization into 2-amino-4-ethyl-5-aryloxazolines, which are utilized in the research and development of central nervous system (CNS) stimulant properties [1].

Forensic Analytical Reference Standards

Utilized by toxicology laboratories as a validated reference standard to detect and quantify the urinary metabolites of alpha-ethyl designer cathinones (e.g., buphedrone) via gas chromatography [2].

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5897-76-7

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